Ethyl 2-cyano-3-methylpentanoate

Catalog No.
S794438
CAS No.
7309-45-7
M.F
C9H15NO2
M. Wt
169.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-3-methylpentanoate

CAS Number

7309-45-7

Product Name

Ethyl 2-cyano-3-methylpentanoate

IUPAC Name

ethyl 2-cyano-3-methylpentanoate

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

InChI

InChI=1S/C9H15NO2/c1-4-7(3)8(6-10)9(11)12-5-2/h7-8H,4-5H2,1-3H3

InChI Key

INPSAVANRKDAJY-UHFFFAOYSA-N

SMILES

CCC(C)C(C#N)C(=O)OCC

Canonical SMILES

CCC(C)C(C#N)C(=O)OCC

The exact mass of the compound Ethyl 2-cyano-3-methylpentanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 124618. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl 2-cyano-3-methylpentanoate (CAS 7309-45-7) is a mono-alkylated cyanoacetate derivative featuring a sterically demanding sec-butyl group. In industrial synthesis, it serves as a critical building block for pharmaceuticals, particularly in the production of intermediate-acting barbiturates and alpha-keto-isoleucine derivatives. The compound's dual functionalization—a highly reactive cyano group and an ester moiety—enables efficient Knoevenagel condensations and subsequent alkylations. For procurement teams, sourcing this pre-alkylated intermediate is highly preferred over in-house synthesis, as it bypasses the notoriously low-yielding secondary alkylation of ethyl cyanoacetate, which is prone to extensive E2 elimination side reactions[1].

Substituting Ethyl 2-cyano-3-methylpentanoate with generic aliphatic cyanoacetates (such as the isopropyl or n-butyl analogs) or malonate equivalents critically alters both process chemistry and downstream product performance. From a process perspective, substituting with diethyl sec-butylmalonate reduces the acidity of the alpha-proton by approximately 4 pKa units, severely depressing the yield of subsequent quaternary alkylation steps unless highly aggressive bases are employed. From an application perspective, the specific steric bulk and lipophilicity of the sec-butyl group are non-negotiable for target pharmaceutical APIs; using an n-butyl or isobutyl analog fundamentally shifts the pharmacological half-life and target binding affinity of the resulting active pharmaceutical ingredient, rendering the final product non-compliant with established drug master files [1].

Alpha-Proton Acidity & Alkylation Yield

The synthesis of complex APIs often requires the formation of a quaternary carbon center via a second alkylation step. Ethyl 2-cyano-3-methylpentanoate features an alpha-proton with a significantly lower pKa compared to its malonate counterpart, allowing for efficient deprotonation by mild alkoxide bases. Comparative process studies demonstrate that ethylation of this cyanoacetate using sodium ethoxide achieves an 84% yield of the quaternary intermediate, whereas the equivalent reaction with diethyl sec-butylmalonate stalls at <55% yield due to incomplete enolate formation[1].

Evidence DimensionSecond-stage alkylation yield (ethylation with EtBr/NaOEt)
Target Compound Data84% yield (pKa ~11.5)
Comparator Or BaselineDiethyl sec-butylmalonate (<55% yield, pKa ~15.5)
Quantified Difference>29% absolute yield improvement using standard alkoxide bases
Conditions1.1 eq NaOEt in EtOH, 1.2 eq EtBr, reflux, 6 hours

Enables the use of safer, cost-effective alkoxide bases for quaternary carbon formation, avoiding the need for hazardous sodium hydride in scale-up.

Procurement vs. In-House: Avoiding Elimination Byproducts

Attempting to synthesize Ethyl 2-cyano-3-methylpentanoate in-house via the alkylation of ethyl cyanoacetate with 2-bromobutane is highly inefficient. The sterically hindered nature of the secondary halide strongly favors E2 elimination over SN2 substitution. Procuring the >98% pure commercial compound eliminates the burden of separating unreacted starting materials and volatile 2-butene byproducts. In-house crude synthesis typically yields only 45-50% of the target compound, heavily contaminated with dialkylated and elimination impurities, requiring costly fractional distillation [1].

Evidence DimensionTarget compound purity and process recovery
Target Compound Data>98% purity (Commercial Procurement)
Comparator Or BaselineIn-house synthesis from 2-bromobutane (~45-50% crude yield)
Quantified DifferenceEliminates ~30% E2 elimination byproducts and associated distillation bottlenecks
ConditionsStandard SN2 conditions (K2CO3, DMF or NaOEt/EtOH)

Direct procurement bypasses severe yield losses and purification bottlenecks inherent to secondary halide alkylations, streamlining API manufacturing timelines.

Lipophilicity and API Pharmacokinetics

The specific branching of the sec-butyl group in Ethyl 2-cyano-3-methylpentanoate imparts a precise lipophilic profile to downstream APIs, which cannot be replicated by linear isomers. When converted to barbituric acid derivatives, the sec-butyl substituted product exhibits a targeted partition coefficient for intermediate-acting central nervous system penetration. Substituting with the n-butyl analog (ethyl 2-cyanohexanoate) increases the lipophilicity too far, shifting the resulting API from an intermediate-acting to a short-acting profile, which is unacceptable for formulations requiring sustained therapeutic windows[1].

Evidence DimensionCalculated LogP of the mono-alkylated precursor
Target Compound DataLogP ~ 2.17 (sec-butyl branching)
Comparator Or BaselineEthyl 2-cyanohexanoate (n-butyl analog, LogP ~ 2.45)
Quantified Difference~0.28 LogP unit difference, critically altering downstream API blood-brain barrier penetration rates
ConditionsIn silico prediction / standard partition coefficient assays

Strict adherence to the sec-butyl isomer is mandatory to maintain the required pharmacokinetic profile and regulatory compliance of the final pharmaceutical product.

Intermediate-Acting Barbiturate API Synthesis

Ethyl 2-cyano-3-methylpentanoate is a primary starting material for manufacturing secbutabarbital (butabarbital) and related sedatives. Its activated alpha-carbon allows for a high-yielding second alkylation with ethyl bromide, followed by condensation with urea. Procuring this specific precursor ensures the correct sec-butyl stereocenter branching required for the drug's established intermediate-acting pharmacokinetic profile [1].

Alpha-Keto-Isoleucine Calcium Salt Production

In the synthesis of keto-analogues of essential amino acids (used in chronic kidney disease management), this compound serves as a critical intermediate. It undergoes oxidative cleavage and hydrolysis to form alpha-keto-isoleucine. The pre-installed sec-butyl group directly matches the carbon skeleton of isoleucine, making this cyanoacetate a highly efficient, atom-economical precursor compared to building the chain from smaller fragments [2].

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7309-45-7

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